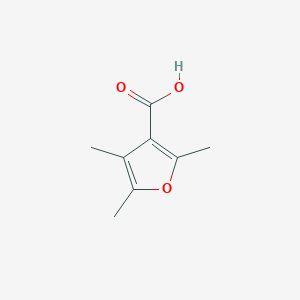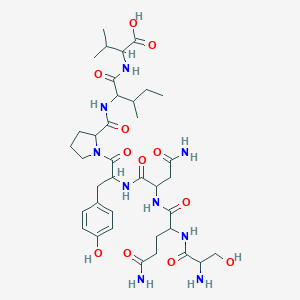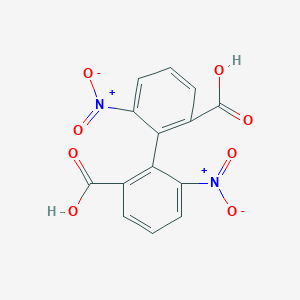
6,6'-Dinitrobiphenyl-2,2'-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ is a chemical compound used in scientific research for various purposes. It is a yellow crystalline powder that is soluble in organic solvents. This compound has been synthesized through various methods and has been used in numerous studies to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of ‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ is not fully understood. However, it is believed to act as a nitric oxide donor. Nitric oxide is an important signaling molecule in the body that regulates various physiological processes. ‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ is thought to release nitric oxide upon exposure to light, which can then interact with target molecules in the body.
Efectos Bioquímicos Y Fisiológicos
‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ has been shown to have various biochemical and physiological effects. It has been shown to induce vasodilation, which can lead to a decrease in blood pressure. It has also been shown to have anti-inflammatory effects and can inhibit platelet aggregation. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ in lab experiments include its ease of synthesis, high purity, and fluorescent properties. Its ability to release nitric oxide upon exposure to light makes it a useful tool for studying the effects of nitric oxide in biological systems. However, its limitations include its potential toxicity and the need for specialized equipment for its detection.
Direcciones Futuras
There are several future directions for the use of ‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ in scientific research. One potential area of study is its use as a tool for the detection of nitric oxide in living cells. Another potential area of study is its use in the development of new drugs for the treatment of cardiovascular disease and inflammation. Additionally, its fluorescent properties make it a useful tool for imaging applications in biological systems.
Métodos De Síntesis
The synthesis of ‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ involves several steps. The first step is the nitration of biphenyl using a mixture of nitric acid and sulfuric acid. The resulting product is then oxidized using potassium permanganate to form the corresponding carboxylic acid. This acid is then further nitrated to form ‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’. The purity of the compound is ensured by recrystallization.
Aplicaciones Científicas De Investigación
‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ has been used in various scientific studies. It has been used as a fluorescent probe for the detection of nitric oxide in biological systems. It has also been used as a reagent for the determination of amino acids and peptides. Additionally, it has been used in the synthesis of other compounds with potential biological activity.
Propiedades
Número CAS |
5457-32-9 |
|---|---|
Nombre del producto |
6,6'-Dinitrobiphenyl-2,2'-dicarboxylic acid |
Fórmula molecular |
C14H8N2O8 |
Peso molecular |
332.22 g/mol |
Nombre IUPAC |
2-(2-carboxy-6-nitrophenyl)-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O8/c17-13(18)7-3-1-5-9(15(21)22)11(7)12-8(14(19)20)4-2-6-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20) |
Clave InChI |
HSXZZWGNLDGWIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(=O)O |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(=O)O |
Otros números CAS |
5457-32-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine](/img/structure/B189023.png)
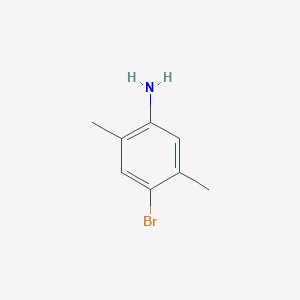
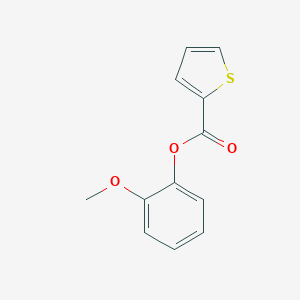
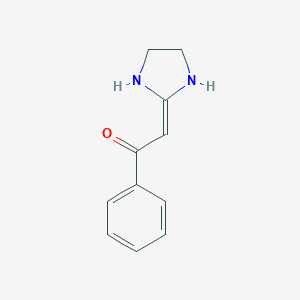
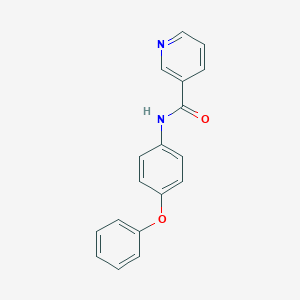
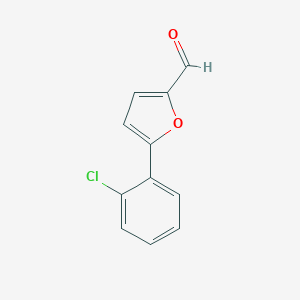
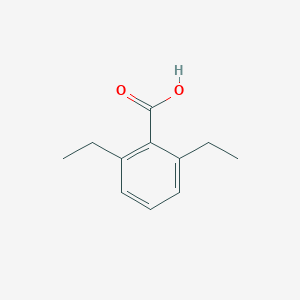
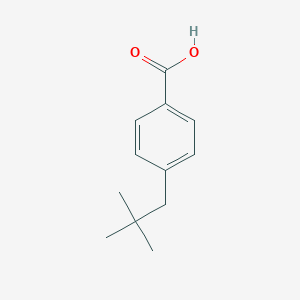
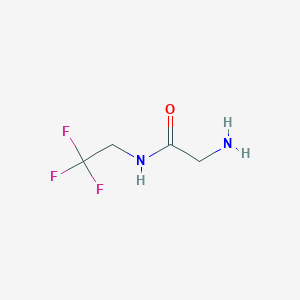

![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B189042.png)
